molecular formula C18H18N2O3 B1673918 2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione CAS No. 135525-66-5

2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione

Cat. No.: B1673918
CAS No.: 135525-66-5
M. Wt: 310.3 g/mol
InChI Key: OIZHACWNMXZCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 693593 is a bioactive chemical.

Properties

CAS No.

135525-66-5

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O3/c1-3-12-10-13(16(21)19-11(12)2)8-9-20-17(22)14-6-4-5-7-15(14)18(20)23/h4-7,10H,3,8-9H2,1-2H3,(H,19,21)

InChI Key

OIZHACWNMXZCRJ-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)C(=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CCC1=C(NC(=O)C(=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C

Appearance

Solid powder

135525-66-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-ethyl-6-methyl-3-(2-phthalimidoethyl)pyridin-2(1H)-one
L 693593
L-693,593

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCc1cc(C=CN2C(=O)c3ccccc3C2=O)c(=O)[nH]c1C
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Synthesis routes and methods II

Procedure details

2-methoxy-3-(2-phthalimidoethyl)-5-ethyl-6-methyl pyridine is heated at 150° C. for 5-10 minutes in the presence of excess pyridine hydrochloride to give the above titled product.
Name
2-methoxy-3-(2-phthalimidoethyl)-5-ethyl-6-methyl pyridine
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Synthesis routes and methods III

Procedure details

A partial suspension of 3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one (145 mg, 0.47 mmol) in methanol (20 mL) and tetrahydrofuran (20 mL) containing 5% palladium/carbon (117 mg) was hydrogenated at atmospheric pressure for 10-20 hours. The catalyst was filtered off and the solvents evaporated to give product. This material was recrystallized from methanol to yield 110 mg (75%), m.p. 232°-233° C.
Name
3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one
Quantity
145 mg
Type
reactant
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20 mL
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solvent
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20 mL
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solvent
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117 mg
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione
Reactant of Route 2
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione
Reactant of Route 3
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione
Reactant of Route 4
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione
Reactant of Route 5
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione
Reactant of Route 6
2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione

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